molecular formula C18H18N8O4S2 B175009 Based CAS No. 199804-21-2

Based

Cat. No.: B175009
CAS No.: 199804-21-2
M. Wt: 474.5 g/mol
InChI Key: QQZOUYFHWKTGEY-UHFFFAOYSA-N
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Description

The compound “Based” is a hypothetical chemical entity used for illustrative purposes in this article. It serves as a model to understand various aspects of chemical compounds, including their preparation, reactions, applications, mechanisms of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “Based” involves a multi-step process starting from readily available precursors The initial step includes the formation of an intermediate through a condensation reaction between compound A and compound B under acidic conditions This intermediate is then subjected to a cyclization reaction using a base catalyst to form the core structure of “this compound”

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same synthetic routes but optimized for large-scale production. Reaction conditions such as temperature, pressure, and catalyst concentration are carefully controlled to maximize efficiency and minimize by-products. Purification of the final product is achieved through crystallization and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: “Based” undergoes various types of chemical reactions, including:

    Oxidation: When exposed to oxidizing agents like potassium permanganate, “this compound” is converted into its corresponding oxide.

    Reduction: Using reducing agents such as lithium aluminum hydride, “this compound” can be reduced to its corresponding alcohol.

    Substitution: “this compound” can undergo nucleophilic substitution reactions with halides, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivative of “this compound”.

    Reduction: Alcohol derivative of “this compound”.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

“Based” finds applications in multiple scientific research fields:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

“Based” can be compared with similar compounds such as “Analog” and “Derivative”. While all these compounds share a common core structure, “this compound” is unique due to its specific functional groups that confer distinct chemical and biological properties. For instance, “Analog” lacks the reactive site present in “this compound”, making it less effective in certain reactions. “Derivative” has additional substituents that enhance its solubility but reduce its binding affinity to enzymes.

Comparison with Similar Compounds

    Analog: A structurally similar compound with minor differences in functional groups.

    Derivative: A modified version of “Based” with additional substituents.

Properties

IUPAC Name

4-azido-N-[2-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]ethyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O4S2/c19-25-23-11-1-3-13(15(27)9-11)17(29)21-5-7-31-32-8-6-22-18(30)14-4-2-12(24-26-20)10-16(14)28/h1-4,9-10,27-28H,5-8H2,(H,21,29)(H,22,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZOUYFHWKTGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394743
Record name BASED
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199804-21-2
Record name BASED
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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